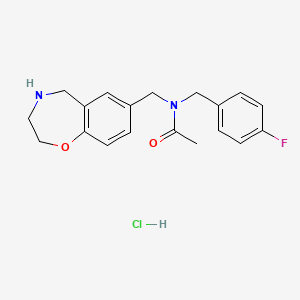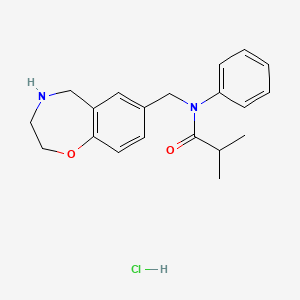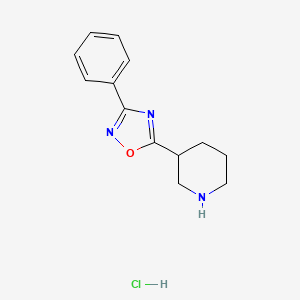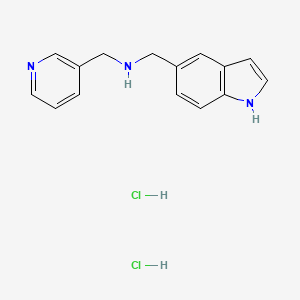
N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride
Vue d'ensemble
Description
N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride (IPMA) is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of indole and pyridine, and is soluble in water. IPMA is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Catalytic Applications
- Palladacycles Synthesis and Catalysis : The compound has been used in the synthesis of novel palladacycles, with applications as catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes. These palladacycles were found to be efficient in catalysis, following a homogeneous pathway (Singh, Saleem, Pal, & Singh, 2017).
Ligand Design for Coordination Polymers
- Helical Silver(I) Coordination Polymers : The compound has been involved in constructing helical silver(I) coordination polymers. These complexes exhibit unique structural features and luminescent properties, showcasing its potential in designing novel coordination architectures (Zhang, Deng, Huo, Zhao, & Gao, 2013).
Reactivity Studies
- Pyrimido(1,2-a)indoles Formation : Research demonstrated the compound's involvement in reactions with aromatic amines, leading to the formation of pyrimido[1,2-a]indole derivatives. This provides insights into its reactivity and potential applications in synthesizing complex organic structures (Suzdalev, Den’kina, & Tkachev, 2013).
Copper-Catalyzed Reactions
- Copper-Catalyzed C-N Cross-Coupling : The compound has been identified as an efficient ligand for copper-catalyzed C-N cross-coupling of azoles and aryl halides. This has implications in organic synthesis, particularly in creating compounds with selectivity over aromatic amines and phenols (Wang, Zhang, Yang, Zhang, & Yao, 2015).
Coordination Complex Synthesis
- Anion-assisted Silver(I) Coordination Complexes : Research demonstrates the use of the compound in forming unique silver(I) coordination complexes. These complexes, characterized by distinct structures and luminescent properties, highlight its potential in the field of coordination chemistry (Zhang, Deng, Huo, Zhao, & Gao, 2013).
Propriétés
IUPAC Name |
1-(1H-indol-5-yl)-N-(pyridin-3-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.2ClH/c1-2-13(10-16-6-1)11-17-9-12-3-4-15-14(8-12)5-7-18-15;;/h1-8,10,17-18H,9,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDXTPUBPSTSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC3=C(C=C2)NC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



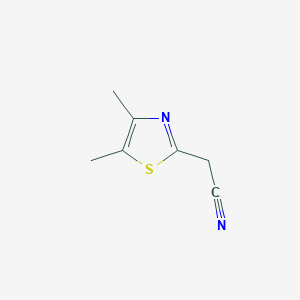
![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)
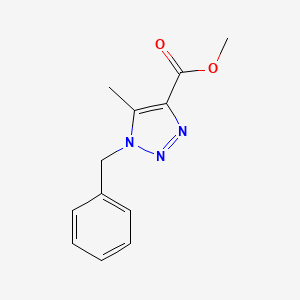
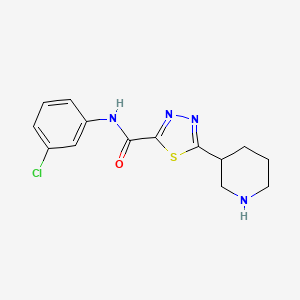
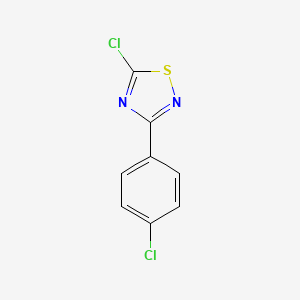
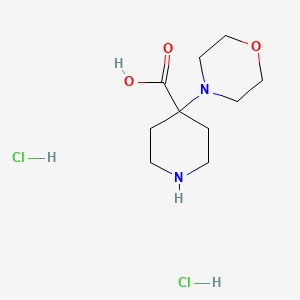
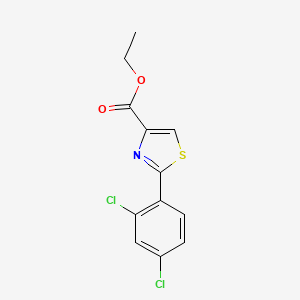
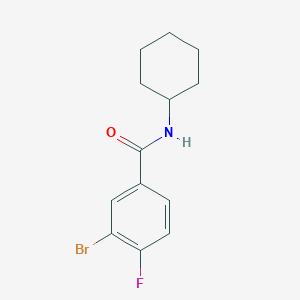
![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)
